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Compound of Interest

Compound Name: Enviroxime

Cat. No.: B1671365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral agent Enviroxime and

its inhibitory effects on the poliovirus replication cycle. It consolidates key findings on its

mechanism of action, viral targets, and the development of resistance. This document is

intended to serve as a resource for researchers in virology and professionals engaged in the

development of antiviral therapeutics.

Executive Summary
Enviroxime is a benzimidazole derivative that demonstrates potent in vitro activity against a

range of picornaviruses, including all three serotypes of poliovirus.[1][2] Its primary mechanism

of action is the inhibition of viral RNA replication, specifically targeting the synthesis of the

positive-sense RNA strand.[3][4] The molecular target of Enviroxime has been identified as the

nonstructural viral protein 3A and its precursor, 3AB.[3][4][5] Resistance to the compound is

readily acquired through single point mutations within the 3A coding region.[1][5] While

Enviroxime showed promise in preclinical studies, its development was halted due to

unfavorable pharmacokinetics and the emergence of resistant strains.[1][2] Nevertheless, it

remains a valuable tool for studying the intricacies of poliovirus replication.

Mechanism of Action
Enviroxime disrupts the poliovirus replication cycle at the stage of viral RNA synthesis.[3][4]

Unlike capsid-binding agents that prevent viral entry or uncoating, Enviroxime can be added
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several hours post-infection without a significant loss of its inhibitory effect, indicating a target

within the replicative phase.[4][5]

The compound specifically inhibits the synthesis of the viral plus-strand RNA.[3][4] The

proposed mechanism involves the binding of Enviroxime to the viral protein 3A or its precursor

3AB.[4] This interaction is thought to disrupt the proper formation and function of the viral

replication complex, which is essential for RNA synthesis.[4][6]

Poliovirus Replication Cycle

Enviroxime Action

1. Entry & Uncoating 2. Translation of (+)RNA

Polyprotein Viral Proteins (e.g., 3A, 3Dpol) 3. RNA Replication

5. Assembly

(-)RNA Synthesis
Template

4. (+)RNA Synthesis

Template
6. Release

Enviroxime

Inhibits

Click to download full resolution via product page

Poliovirus Replication Cycle and Point of Enviroxime Inhibition.

The Role of Viral Protein 3A
The nonstructural protein 3A is a multifunctional protein crucial for poliovirus replication. It is

involved in the rearrangement of host cell membranes to form replication organelles, the sites

of viral RNA synthesis.[1] Protein 3A and its precursor 3AB are also implicated in the inhibition

of host cell protein secretion. By targeting 3A/3AB, Enviroxime effectively cripples the virus's

ability to establish these essential replication factories.[4]

Host Factor Involvement: PI4KB
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Recent studies suggest that Enviroxime and similar compounds may exert their antiviral effect

by targeting a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KB).[6][7] PI4KB is a

crucial enzyme for the formation of the replication organelles. By inhibiting PI4KB, Enviroxime-

like compounds can disrupt the cellular environment necessary for viral replication.[6] This

dual-targeting hypothesis of both a viral and a host protein could explain the compound's

potent activity.

Proposed Enviroxime Mechanism of Action
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Signaling pathway of Enviroxime's inhibitory action.

Quantitative Data on Antiviral Activity
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The following tables summarize the in vitro efficacy of Enviroxime against poliovirus as

reported in various studies.

Table 1: Inhibitory Concentrations of Enviroxime against Poliovirus

Virus
Serotype

Cell Line
Assay
Type

IC50 (µM)
EC50
(nM)

MIC
(µg/mL)

Referenc
e

Poliovirus

Type 1

(Mahoney)

FL cells
Not

Specified
0.2 - - [8]

Poliovirus

(Sabin)
RD cells

CPE

Inhibition
- - 0.06 [9][10]

Poliovirus

(Sabin)
L20B cells

CPE

Inhibition
- - 0.06 [9][10]

Poliovirus

Type 1
HeLa cells

CPE

Inhibition
- 35-200 - [2]

Poliovirus

Type 2
HeLa cells

CPE

Inhibition
- 35-200 - [2]

Poliovirus

Type 3
HeLa cells

CPE

Inhibition
- 35-200 - [2]

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of

the concentration of a drug that is required for 50% inhibition of a biological process.[11] MIC

(Minimal Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will

inhibit the visible growth of a microorganism after overnight incubation.[9]

Table 2: Cytotoxicity and Therapeutic Index of Enviroxime
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Cell Line MTC (µg/mL)
Therapeutic Index
(TI)

Reference

RD cells 16 28 [9]

L20B cells 32 54 [9][10]

HeLa cells 16 14 (against Rubella) [9]

WISH cells 16 14 (against Rubella) [9]

HeLa cells -
290–1,657 (against

Poliovirus)
[2]

MTC (Minimal Toxic Concentration) is the lowest concentration that produces a toxic effect.[9]

The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. It is a

comparison of the amount of a therapeutic agent that causes the therapeutic effect to the

amount that causes toxicity.[9][10]

Experimental Protocols
This section details the methodologies for key experiments used to elucidate the effects of

Enviroxime on poliovirus replication.

Plaque Reduction Assay
This assay is used to quantify the effect of an antiviral compound on infectious virus particle

production.

Cell Seeding: Confluent monolayers of susceptible cells (e.g., HeLa, L20B) are prepared in

6- or 12-well plates.[2]

Virus Infection: Cells are infected with a known titer of poliovirus (e.g., 100 plaque-forming

units) for 1-2 hours to allow for viral adsorption.

Compound Treatment: The virus inoculum is removed, and the cell monolayer is washed. An

overlay medium (e.g., MEM with 1% agar) containing serial dilutions of Enviroxime is

added.
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Incubation: Plates are incubated at 37°C for 48-72 hours to allow for plaque formation.

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal

violet). Plaques (zones of cell death) are counted.

Data Analysis: The number of plaques in treated wells is compared to untreated controls to

determine the concentration of Enviroxime that inhibits plaque formation by 50% (IC50).[10]

Plaque Reduction Assay Workflow

1. Seed Cells 2. Infect with Poliovirus 3. Add Enviroxime Overlay 4. Incubate 5. Fix and Stain 6. Count Plaques & Analyze

Click to download full resolution via product page

Workflow for a Plaque Reduction Assay.

Dot Blot Analysis of Viral RNA Synthesis
This method is used to specifically measure the synthesis of viral plus- and minus-strand RNA.

Cell Infection and Treatment: HeLa cells are infected with poliovirus in the presence or

absence of Enviroxime.[4]

RNA Extraction: At various times post-infection, total cellular RNA is extracted.

RNA Denaturation and Blotting: The RNA is denatured and applied to a nitrocellulose or

nylon membrane using a dot blot apparatus.

Hybridization: The membrane is hybridized with radiolabeled single-stranded RNA probes

specific for either the poliovirus plus-strand or minus-strand RNA.

Autoradiography and Quantification: The membrane is exposed to X-ray film, and the

intensity of the dots is quantified to determine the relative amounts of plus- and minus-strand

RNA synthesized.[4]
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In Vitro Uridylylation Assay
This assay measures the initiation of poliovirus RNA synthesis by monitoring the uridylylation of

the VPg protein (3B).

Preparation of Crude Replication Complexes: Crude replication complexes are isolated from

poliovirus-infected HeLa cells that have been treated with or without Enviroxime.[4]

In Vitro Reaction: The replication complexes are incubated in a reaction mixture containing

[α-³²P]UTP.

Immunoprecipitation: The reaction products are immunoprecipitated using an antibody

specific for VPg (anti-3B antiserum).[4]

SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-

polyacrylamide gel electrophoresis (SDS-PAGE), and the radiolabeled VPg-pU and VPg-

pUpU are visualized by autoradiography.[4] The intensity of these bands indicates the level

of initiation of RNA synthesis.

Resistance to Enviroxime
A significant challenge with Enviroxime is the rapid development of drug-resistant viral

mutants.[1] Resistance is conferred by single amino acid substitutions in the viral protein 3A.[5]

Numerous independent mutations in the 3A coding region have been mapped in Enviroxime-

resistant poliovirus strains.[3][5] This high frequency of resistance development has been a

major impediment to its clinical application.[1]

Conclusion
Enviroxime has been a pivotal research tool for dissecting the poliovirus replication cycle,

particularly the role of the nonstructural protein 3A and the formation of the viral replication

complex. While its clinical potential has been limited by pharmacokinetic challenges and the

emergence of resistance, the study of Enviroxime has provided valuable insights into potential

targets for future antiviral drug development against poliovirus and other enteroviruses. The

elucidation of its potential dual-targeting mechanism, involving both a viral and a host protein,

opens new avenues for the design of novel antiviral strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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